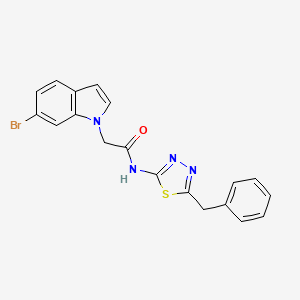![molecular formula C21H24FN5O5S B14936505 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide](/img/structure/B14936505.png)
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide is a complex organic compound that features a unique combination of pyrimidine, indole, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the individual moieties, followed by their sequential coupling under controlled conditions. For instance, the indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst . The pyrimidine moiety can be synthesized through condensation reactions involving appropriate aldehydes and amines . Finally, these moieties are coupled with the piperidine ring through sulfonylation and amidation reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of efficient purification methods to isolate the final product .
Analyse Chemischer Reaktionen
Types of Reactions
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl and carboxamide groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways and biological responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]piperidine-3-carboxylic acid: Lacks the indole moiety but shares the pyrimidine and piperidine components.
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide: Contains the indole and piperidine moieties but lacks the pyrimidine component.
Uniqueness
1-[(2,4-dihydroxy-6-methylpyrimidin-5-yl)sulfonyl]-N-[2-(5-fluoro-1H-indol-3-yl)ethyl]piperidine-3-carboxamide is unique due to its combination of three distinct moieties, which may confer unique biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications .
Eigenschaften
Molekularformel |
C21H24FN5O5S |
|---|---|
Molekulargewicht |
477.5 g/mol |
IUPAC-Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-[(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)sulfonyl]piperidine-3-carboxamide |
InChI |
InChI=1S/C21H24FN5O5S/c1-12-18(20(29)26-21(30)25-12)33(31,32)27-8-2-3-14(11-27)19(28)23-7-6-13-10-24-17-5-4-15(22)9-16(13)17/h4-5,9-10,14,24H,2-3,6-8,11H2,1H3,(H,23,28)(H2,25,26,29,30) |
InChI-Schlüssel |
DRXOOSFRDLXFHI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCCC(C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2E)-5-benzyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-(2-methylpropyl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B14936426.png)
![3-(3-methoxy-1,2-oxazol-5-yl)-N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}propanamide](/img/structure/B14936429.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-2-(4-methoxy-1H-indol-1-yl)acetamide](/img/structure/B14936431.png)
![3-(4-methoxyphenyl)-N-[3-(2-methylpropyl)-4-oxo-3,4-dihydroquinazolin-6-yl]propanamide](/img/structure/B14936434.png)


![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-4-(1H-pyrazol-1-yl)butanamide](/img/structure/B14936465.png)
![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(2-methoxyphenyl)ethyl]acetamide](/img/structure/B14936479.png)


![2-(6-fluoro-2-methyl-4-oxoquinazolin-3(4H)-yl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B14936493.png)
![N-[2-(furan-2-yl)ethyl]-3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B14936498.png)
![N-{1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-yl}-1-(4,6-dimethylpyrimidin-2-yl)piperidine-3-carboxamide](/img/structure/B14936501.png)

